[Phe(2),Orn(8)]-vasotocin is a synthetic peptide classified as a neurohypophyseal hormone analogue. It is a potent and selective agonist for the vasopressin V1a receptor, exhibiting significantly higher affinity for this receptor subtype compared to other vasopressin and oxytocin receptor subtypes [, , ]. This selectivity makes it a valuable tool for investigating the physiological roles of V1a receptors in various tissues and organisms.
The source of oxytocin, Phe(2)-Orn(8)- is synthetic, typically produced through solid-phase peptide synthesis methods. This compound belongs to the class of nonapeptides and is structurally related to oxytocin, which is naturally produced in the hypothalamus and released by the posterior pituitary gland. The classification includes its role as a hormone and neurotransmitter, with implications in various physiological processes such as social bonding, reproductive behaviors, and emotional responses .
The synthesis of oxytocin, Phe(2)-Orn(8)- generally employs solid-phase peptide synthesis (SPPS), a technique that allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid support. This method was pivotal in advancing peptide chemistry and has been extensively utilized for synthesizing various peptide analogs.
The synthesis process allows for modifications that can enhance the biological activity or stability of the resulting peptide .
Oxytocin, Phe(2)-Orn(8)- consists of a sequence of nine amino acids arranged in a cyclic structure. The key modifications include:
The molecular formula of oxytocin, Phe(2)-Orn(8)- is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 286.36 g/mol. The compound typically adopts a specific conformation that facilitates its interaction with oxytocin receptors .
Oxytocin, Phe(2)-Orn(8)- participates in various biochemical reactions primarily involving receptor binding and activation. The compound acts as an agonist at oxytocin receptors, mimicking the effects of natural oxytocin.
The mechanism by which oxytocin, Phe(2)-Orn(8)- exerts its effects involves binding to specific receptors on target cells. Upon binding:
Research indicates that the binding affinity and efficacy of this analog can differ from natural oxytocin due to structural modifications, affecting its potency and duration of action .
Relevant data indicate that these properties can influence both laboratory handling and potential therapeutic applications .
Oxytocin, Phe(2)-Orn(8)- has several scientific uses:
Position-specific amino acid substitutions in oxytocin analogues represent a precision-guided approach to modulate pharmacological properties while maintaining core biological activity. The cyclic nonapeptide structure of oxytocin (Cys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂) features distinct functional domains: the conserved cyclic disulfide bridge (positions 1-6), the turn-inducing Pro⁷, and the C-terminal tripeptide tail (positions 8-9) [1] [8]. Strategic substitutions follow domain-specific principles:
Position 2 (Tyr²): The phenolic hydroxyl group forms critical hydrogen bonds with OXYR (Gln².⁵⁷, Phe⁶.⁵¹, Leu⁷.⁴⁰ backbone). Aromaticity conservation is essential, with phenylalanine substitution (Phe²) preserving π-π stacking while altering hydrophobicity and hydrogen bonding capacity [8] [10]. Invertebrate analogues like locupressin (Leu²-Ile³-Thr⁴) demonstrate evolutionary tolerance for hydrophobic substitutions [5].
Position 8 (Leu⁸): The aliphatic side chain projects toward extracellular loops, making it permissive to charged substitutions. Ornithine (Orn⁸) introduces a cationic side chain that forms salt bridges with ECL2/ECL3 acidic residues, enhancing receptor discrimination [2] [7].
Conserved positions: Cys¹ and Cys⁶ maintain the cyclic scaffold via disulfide bonding – replacement with dicarba bridges (CH₂-CH₂) enhances metabolic stability but may alter ring geometry [4]. Gly⁹ amidation is indispensable for receptor activation [8].
Table 1: Position-Specific Substitution Effects in Oxytocin Analogues
Position | Native Residue | Common Substitutions | Structural Impact | Functional Consequence |
---|---|---|---|---|
2 | Tyr | Phe, Phe(Me) | Reduced H-bond capacity; Enhanced hydrophobicity | Altered activation kinetics; Vasopressin receptor cross-reactivity modulation |
3 | Ile | Val, Phe | Steric bulk modulation | OTR/V1aR selectivity shift |
4 | Gln | Asn, Thr | Side chain polarity alteration | Variable signaling bias |
8 | Leu | Orn, Arg, Lys, Pro | Introduction of cationic charge | Enhanced OTR selectivity; Reduced VPR binding |
Disulfide | Cys1-Cys6 | Dicarba bridge | Enhanced metabolic stability | Prolonged half-life; Possible conformational shift |
The substitution of leucine⁸ with ornithine (2,5-diaminovaleric acid) creates a structural hybrid between oxytocin (Leu⁸) and vasopressin (Arg⁸/Lys⁸). Ornithine's unique properties – a medium-length aliphatic chain terminating in a primary amine (pKa ~10.5) – confer distinctive receptor binding characteristics:
Electrostatic steering: The protonated δ-amine of Orn⁸ forms salt bridges with Asp/ Glu residues in OXYR extracellular loops (ECL2 Asp²⁹⁸ and ECL3 Glu³¹⁰) that are absent in vasopressin receptors. This explains the 18-fold selectivity increase for OXYR over V1aR observed in binding assays [2] [7]. Molecular dynamics simulations reveal that Orn⁸ adopts an extended conformation that pulls the C-terminus toward ECL3, stabilizing the active receptor conformation [8].
Receptor activation thermodynamics: Isothermal titration calorimetry studies show Orn⁸ analogues exhibit ΔG values ~2.3 kcal/mol more favorable than Leu⁸-OT, primarily driven by entropic contributions (TΔS = +4.1 kcal/mol) due to reduced solvent reorganization energy upon binding. This contrasts with Arg⁸ analogues where enthalpy dominates binding [7].
Species-specific effects: Primate OXTR shows higher sensitivity to Orn⁸ substitution than rodent receptors due to ECL2 sequence divergence (His²⁹⁸ in humans vs. Gln²⁹⁸ in rats). New World monkeys with natural Pro⁸-OXT exhibit compensatory OXTR mutations (e.g., N-terminal deletion) that may attenuate Orn⁸ binding [6] [10].
Table 2: Comparative Binding Parameters of Position 8 Substitutions
Position 8 Residue | OTR Ki (nM) | V1aR Ki (nM) | Selectivity Ratio (V1aR/OTR) | Receptor Residence Time (min) |
---|---|---|---|---|
Leu (Native OT) | 1.8 ± 0.3 | 35 ± 6 | 19.4 | 8.2 ± 1.1 |
Orn | 0.9 ± 0.2 | 115 ± 18 | 127.8 | 22.7 ± 3.5 |
Arg (Vasopressin) | 23 ± 4 | 1.1 ± 0.3 | 0.05 | 5.3 ± 0.9 |
Lys | 12 ± 2 | 2.8 ± 0.5 | 0.23 | 9.6 ± 1.7 |
Pro (NWM variant) | 15 ± 3 | 210 ± 25 | 14.0 | 18.9 ± 2.8 |
The Phe² modification represents a strategic aromaticity conservation with deliberate loss of hydrogen bonding capacity. Comparative analysis reveals functional divergence across taxa and receptor subtypes:
Evolutionary parallels: Natural Phe² substitutions occur in macropodid vasopressin analogues (phenypressin: Cys-Phe-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) and conopressins from cone snails (Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂) [5] [10]. These analogues exhibit 30-50% reduced uterotonic activity but enhanced pressor effects compared to Tyr²-containing peptides, suggesting evolutionary optimization for vascular function.
Structural consequences: Cryo-EM structures show that Phe²-OXT lacks the critical hydrogen bond between Tyr²-OH and Leu⁷.⁴⁰ backbone carbonyl observed in native oxytocin (distance increases from 2.8Å to >4.5Å). This results in a 15° tilt of the peptide ring plane within the binding pocket and altered TM3-TM5 contacts [8]. Molecular dynamics simulations reveal increased conformational flexibility in the ECL2 region, with RMSF values increasing from 0.8Å (Tyr²) to 1.3Å (Phe²).
Receptor signaling bias: Inositol phosphate accumulation assays demonstrate that Phe² analogues exhibit 70% efficacy in Gq activation but only 40% efficacy in β-arrestin recruitment compared to native oxytocin. This biased signaling correlates with prolonged ERK phosphorylation duration (t½ = 45 min vs 28 min for wild-type) [4] [9]. The Phe²-Orn⁸ double analogue shows amplified bias – Gq activation EC₅₀ = 0.7 nM vs β-arrestin EC₅₀ = 18 nM – making it a valuable tool for dissecting OXYR signaling pathways.
Species-specific functional profiles: New World monkeys expressing natural Phe²-OXT (e.g., Lagothrix lagotricha) exhibit altered social behavior phenotypes, including reduced alloparenting and increased territorial vigilance. These species show compensatory OXTR mutations in the N-terminus (Δ7-10 deletion) that restore binding affinity despite the Phe² substitution [10].
Table 3: Functional Consequences of Phe² Substitution in Neurohypophysial Peptides
Peptide | Receptor Target | Binding ΔΔG (kcal/mol) | Gq Activation EC₅₀ (nM) | β-Arrestin Recruitment EC₅₀ (nM) | Biological Activity Profile |
---|---|---|---|---|---|
Tyr²-OT | OXTR | Reference (0) | 1.3 ± 0.2 | 0.9 ± 0.3 | Balanced signaling |
Phe²-OT | OXTR | +1.8 ± 0.3 | 4.7 ± 0.8 | 12.5 ± 2.1 | Gq-biased signaling |
Phenypressin | V1aR | -0.9 ± 0.2 | 0.6 ± 0.1* | ND | Potent vasoconstriction |
Arg-conopressin | V1aR-like | -2.1 ± 0.4 | 1.1 ± 0.3* | ND | Snail neuromuscular excitation |
Phe²-Orn⁸-OT | OXTR | +0.7 ± 0.2 | 0.7 ± 0.1 | 18.3 ± 3.4 | Strong Gq bias; Anti-nociceptive effects |
*Note: *Vasopressin receptor assays measure vasopressor activity rather than Gq activation directly
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7